molecular formula C16H13NS B14470020 6H-Benzo[c]phenothiazine, 5,7-dihydro- CAS No. 66234-05-7

6H-Benzo[c]phenothiazine, 5,7-dihydro-

Cat. No.: B14470020
CAS No.: 66234-05-7
M. Wt: 251.3 g/mol
InChI Key: JGOCIJYOKGMVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Benzo[c]phenothiazine, 5,7-dihydro- is an organic compound with the molecular formula C16H13NS. It consists of 31 atoms, including 13 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is part of the phenothiazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzo[c]phenothiazine, 5,7-dihydro- typically involves a series of organic reactions. One common method includes the Diels-Alder cycloaddition reaction, followed by oxidative aromatization . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6H-Benzo[c]phenothiazine, 5,7-dihydro- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as catalytic hydrogenation and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

6H-Benzo[c]phenothiazine, 5,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one atom or group in the molecule with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6H-Benzo[c]phenothiazine, 5,7-dihydro- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6H-Benzo[c]phenothiazine, 5,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may act on cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Benzo[c]phenothiazine, 5,7-dihydro- stands out due to its unique combination of nitrogen and sulfur atoms within its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

66234-05-7

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

6,7-dihydro-5H-benzo[c]phenothiazine

InChI

InChI=1S/C16H13NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-8,17H,9-10H2

InChI Key

JGOCIJYOKGMVSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC4=CC=CC=C4N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.